molecular formula C₁₈H₃₆O₄ B024183 threo-9,10-Dihydroxystearic acid CAS No. 2391-05-1

threo-9,10-Dihydroxystearic acid

Cat. No.: B024183
CAS No.: 2391-05-1
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-IAGOWNOFSA-N
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Description

threo-9,10-Dihydroxystearic acid: is a long-chain fatty acid with the molecular formula C18H36O4. It is a dihydroxy derivative of stearic acid, specifically characterized by hydroxyl groups at the 9th and 10th carbon positions. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: threo-9,10-Dihydroxystearic acid can be synthesized from oleic acid through a series of chemical reactions. One common method involves the epoxidation of oleic acid followed by hydrolysis. The epoxidation is typically carried out using hydrogen peroxide in the presence of a catalyst such as formic acid or sulfuric acid. The resulting epoxide is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of phosphotungstic acid as a catalyst. This method is advantageous as it avoids the use of strong acids and bases, reducing environmental impact and equipment corrosion. The process involves mixing oleic acid with the catalyst and adding hydrogen peroxide solution, followed by reaction at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: threo-9,10-Dihydroxystearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as sodium hypochlorite (NaClO) in a biphasic mixture.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the hydroxyl groups into corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products Formed:

  • Pelargonic Acid
  • Azelaic Acid
  • Hydroxyketones

Scientific Research Applications

threo-9,10-Dihydroxystearic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of threo-9,10-Dihydroxystearic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be oxidized by alcohol dehydrogenases from microorganisms like Micrococcus luteus, leading to the formation of hydroxyketones. These hydroxyketones can then undergo further reactions to produce valuable industrial chemicals .

Comparison with Similar Compounds

  • 9,10-Epoxystearic Acid
  • 9,10,12,13-Tetrahydroxystearic Acid
  • 9,10-Dihydroxyoctadecanoic Acid

Uniqueness: threo-9,10-Dihydroxystearic acid is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 9th and 10th positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. For example, while 9,10-Epoxystearic Acid is an epoxide, this compound is a diol, leading to different reactivity and applications .

Properties

IUPAC Name

(9R,10R)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-05-1
Record name 9,10-Dihydroxystearic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-DIHYDROXYSTEARIC ACID, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety implications of using threo-9,10-Dihydroxystearic Acid in cosmetic formulations?

A1: Research suggests that purified this compound exhibits a good safety profile for dermal application. In vitro studies indicated no ocular or dermal irritation potential. [] Furthermore, in vivo studies demonstrated that purified DHSA, at concentrations of 1%, 3%, and 5%, did not cause significant skin irritation, cumulative skin irritation, or sensitization in human participants. [] These findings support its potential as a safe ingredient in cosmetic products.

Q2: Can this compound be derived from sustainable sources, and what are its potential applications beyond cosmetics?

A2: this compound can be synthesized from oleic acid, a fatty acid readily available from various plant and animal sources. [, ] Interestingly, research highlights the potential of utilizing non-edible animal fat waste as a starting material. [] This approach aligns with sustainability goals by valorizing waste streams and offering an alternative to traditional sources. Beyond cosmetics, DHSA and its inorganic salts display promising thermal properties suitable for phase change materials (PCMs). [] PCMs are crucial for thermal energy storage applications, contributing to energy efficiency in various sectors.

Q3: How is this compound characterized using analytical techniques?

A3: Several analytical techniques are employed to characterize this compound. Gas chromatography-flame ionization detection (GC-FID) is instrumental in determining the mass ratios of fatty acid mixtures, such as palmitic acid-stearic acid mixtures, which are precursors to DHSA. [] Differential scanning calorimetry (DSC) is vital for studying the thermal behavior of DHSA, providing information on melting and solidification temperatures and latent heat. [] Furthermore, Fourier transform-infrared spectroscopy (FT-IR) helps analyze the functional groups and structural characteristics of DHSA and its derivatives. [] These methods offer a comprehensive understanding of DHSA's physicochemical properties and guide its applications.

Q4: How is cis-9,10-epoxystearic acid related to this compound, and what is its significance?

A4: Cis-9,10-epoxystearic acid serves as a precursor to this compound. It's found naturally in human leukocytes, primarily in its esterified form within lipids. [] The presence of cis-9,10-epoxystearic acid and its conversion to DHSA points to potential metabolic pathways and biological roles yet to be fully understood. Researchers have successfully isolated and quantified cis-9,10-epoxystearic acid from human leukocytes using gas liquid chromatographic-mass spectrometric analysis and conversion into this compound. [] This discovery opens avenues for investigating the biological significance of these compounds and their potential roles in cellular processes.

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